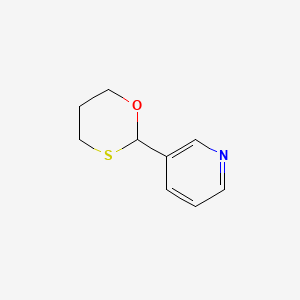
3-(1,3-oxathian-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Oxathian-2-yl)pyridine is a heterocyclic compound that features both a pyridine ring and an oxathiane ring The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, while the oxathiane ring is a six-membered ring containing one oxygen and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-oxathian-2-yl)pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a pyridine derivative and a suitable oxathiane precursor in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反应分析
Types of Reactions
3-(1,3-Oxathian-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiane ring to a thioether.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemical Synthesis
Synthesis Methods
The synthesis of 3-(1,3-oxathian-2-yl)pyridine can be accomplished through several methods:
- Cyclization Reactions : The compound is often synthesized via cyclization of pyridine derivatives with oxathiane precursors in the presence of bases. This method can yield high purity and yield when optimized properly.
- One-Pot Synthesis : Recent advancements have introduced one-pot synthesis protocols that simplify the process and improve efficiency. For instance, using Cs₂CO₃ as a catalyst has shown promising results in synthesizing various pyridine derivatives .
Reactivity and Mechanisms
Types of Reactions
this compound exhibits various chemical reactions:
- Oxidation : The compound can be oxidized to produce sulfoxides or sulfones using agents like hydrogen peroxide. This transformation is crucial for modifying the compound's properties for further applications.
- Reduction : Reduction reactions can convert the oxathiane ring into thioethers using reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The pyridine ring can undergo electrophilic and nucleophilic substitutions, allowing for the introduction of various functional groups, which is essential for tailoring the compound's properties for specific applications.
Biological Applications
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has been explored for its anticancer properties. It may act on multiple biological targets involved in cancer cell proliferation and survival. For example, its derivatives have shown inhibition of PIM-1 kinase, a target in cancer therapy .
Medicinal Chemistry
Therapeutic Potential
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Antiviral Activity : There is ongoing research into the antiviral effects of this compound, particularly against viral infections that pose significant health risks globally.
Industrial Applications
Material Science
In industry, this compound is utilized in developing advanced materials such as polymers and liquid crystals. Its unique chemical structure allows it to impart desirable properties to these materials.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Mechanism
Research focused on the mechanism of action of this compound derivatives against cancer cell lines showed that these compounds could induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival.
作用机制
The mechanism of action of 3-(1,3-oxathian-2-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
相似化合物的比较
Similar Compounds
3-(1,3-Oxathian-2-yl)pyridinium bromide: A related compound with similar structural features.
Pyrazolopyridine: Another heterocyclic compound with a pyridine ring fused to a pyrazole ring.
Furopyridine: A compound with a pyridine ring fused to a furan ring.
Uniqueness
3-(1,3-Oxathian-2-yl)pyridine is unique due to the presence of both an oxathiane and a pyridine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C9H11NOS |
|---|---|
分子量 |
181.26 g/mol |
IUPAC 名称 |
3-(1,3-oxathian-2-yl)pyridine |
InChI |
InChI=1S/C9H11NOS/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7,9H,2,5-6H2 |
InChI 键 |
IQVZEXVCOKLIID-UHFFFAOYSA-N |
规范 SMILES |
C1COC(SC1)C2=CN=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













